molecular formula C22H20O5 B13407209 Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate

Cat. No.: B13407209
M. Wt: 364.4 g/mol
InChI Key: RNTBFESUQOEYLO-UHFFFAOYSA-N
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Description

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate is a chemical compound with the molecular formula C22H20O5. It is an ester derivative of benzoic acid and is characterized by the presence of two benzyloxy groups and a hydroxyl group on the benzene ring. This compound is used as an intermediate in the synthesis of various organic molecules, including Δ9-Tetrahydrocannabinolic Acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate can be synthesized through the esterification of 4,6-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The benzyloxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester derivative of benzoic acid with one hydroxyl group.

    Methyl 4,6-dihydroxybenzoate: Similar structure but lacks the benzyloxy groups.

    Ethyl 4,6-Bisbenzyloxy-2-hydroxybenzoate: An ethyl ester analog with similar properties

Uniqueness

Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate is unique due to the presence of two benzyloxy groups, which enhance its chemical reactivity and binding properties. These groups also provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-hydroxy-4,6-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C22H20O5/c1-25-22(24)21-19(23)12-18(26-14-16-8-4-2-5-9-16)13-20(21)27-15-17-10-6-3-7-11-17/h2-13,23H,14-15H2,1H3

InChI Key

RNTBFESUQOEYLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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